molecular formula C8H17NO B13299568 2-[1-(Methylamino)cyclopentyl]ethanol

2-[1-(Methylamino)cyclopentyl]ethanol

Cat. No.: B13299568
M. Wt: 143.23 g/mol
InChI Key: BEMKOMHSPAKXKR-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)cyclopentyl]ethanol is an organic compound with the molecular formula C8H17NO. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methylamino group and an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)cyclopentyl]ethanol typically involves the reaction of cyclopentanone with methylamine, followed by reduction. The process can be summarized as follows:

    Cyclopentanone and Methylamine Reaction: Cyclopentanone reacts with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)cyclopentyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while substitution can produce various N-substituted cyclopentyl derivatives.

Scientific Research Applications

2-[1-(Methylamino)cyclopentyl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)cyclopentyl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Amino)cyclopentyl]ethanol: Similar structure but lacks the methyl group on the amino group.

    2-[1-(Methylamino)cyclohexyl]ethanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

2-[1-(Methylamino)cyclopentyl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[1-(methylamino)cyclopentyl]ethanol

InChI

InChI=1S/C8H17NO/c1-9-8(6-7-10)4-2-3-5-8/h9-10H,2-7H2,1H3

InChI Key

BEMKOMHSPAKXKR-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)CCO

Origin of Product

United States

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